Methyl 2-bromo-3-phenylpropanoate
Description
Contextualization within Halogenated Organic Compounds
Halogenated organic compounds are a broad class of molecules that contain at least one halogen atom. The inclusion of a halogen, such as bromine in Methyl 2-bromo-3-phenylpropanoate, significantly influences the compound's physical and chemical properties. The high electronegativity and size of the bromine atom introduce polarity and a reactive site within the molecule.
The structure of this compound features a bromine atom on the carbon adjacent to both a phenyl ring and a methyl ester group. This positioning is critical to its reactivity. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity is a cornerstone of its utility in synthetic chemistry.
Significance of the α-Bromoester Moiety in Organic Synthesis
The α-bromoester moiety is a key functional group in organic synthesis due to its versatile reactivity. researchgate.net α-Bromo carboxylic acids, the precursors to α-bromoesters, are valuable synthetic intermediates because the halogen is highly susceptible to Sₙ2 reactions. libretexts.org The proximity of the electrophilic carbonyl carbon to the electrophilic α-carbon stabilizes the transition state of Sₙ2 reactions, leading to significantly increased reaction rates compared to standard primary alkyl halides. libretexts.org
One of the most prominent applications of α-bromoesters is in the Reformatsky reaction . In this organozinc-mediated reaction, an α-bromoester reacts with an aldehyde or ketone to produce a β-hydroxy ester. testbook.comdoubtnut.com This carbon-carbon bond-forming reaction is a reliable method for constructing more complex molecular skeletons. testbook.com
Furthermore, the reactivity of the α-bromoester allows for its conversion into other important functional groups. For instance, reaction with a basic aqueous solution can yield α-hydroxy esters, while reaction with ammonia (B1221849) can produce α-amino esters, which are precursors to amino acids. libretexts.org This versatility makes α-bromoesters, and by extension this compound, powerful tools for synthetic chemists.
Overview of Research Trajectories for this compound
The primary research trajectory for this compound involves its use as a precursor in the total synthesis of complex natural products and other biologically active molecules. Its defined stereochemistry and reactive handle make it an attractive starting material or intermediate for building intricate molecular architectures.
A notable example of its application is in the synthetic pathway towards the macrolide antibiotic aglycone, chlorothricolide. Research has detailed the esterification of 2-bromo-3-phenylpropanoic acid to yield this compound as a step in the synthesis of advanced intermediates for this complex natural product.
Moreover, the broader class of compounds to which this compound belongs is instrumental in the synthesis of various bioactive compounds. For instance, related propionate (B1217596) derivatives have been used in the synthesis of antifungal and larvicidal natural products, highlighting the general importance of this structural motif in medicinal chemistry and drug discovery research. researchgate.net The investigations into these synthetic routes underscore the strategic importance of this compound as a versatile building block in contemporary organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLVXLFVUBZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441467 | |
| Record name | Methyl 2-bromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3196-22-3 | |
| Record name | Methyl 2-bromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3-phenylpropanoate | |
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Ii. Synthetic Methodologies for Methyl 2 Bromo 3 Phenylpropanoate and Its Derivatives
Esterification Approaches
Esterification represents a direct and common route to Methyl 2-bromo-3-phenylpropanoate. This involves the reaction of 2-Bromo-3-phenylpropanoic acid with methanol (B129727).
The direct esterification of 2-Bromo-3-phenylpropanoic acid with methanol is a frequently employed method for the synthesis of this compound. researchgate.net
The esterification reaction is typically catalyzed by a strong acid. researchgate.net Mineral acids, such as sulfuric acid, are often used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. ceon.rsresearchgate.net The reaction proceeds via a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. While effective, the use of homogeneous mineral acid catalysts can present challenges in terms of product separation, catalyst removal, and potential environmental concerns due to their corrosive nature. ceon.rs To circumvent these issues, heterogeneous acid catalysts, such as polymer-supported sulfonic acids, have been investigated. researchgate.netabo.fi These solid-phase catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. researchgate.net
Several factors significantly influence the yield and selectivity of the esterification reaction. researchgate.net Key parameters that can be manipulated to optimize the synthesis of this compound include temperature, catalyst concentration, and the molar ratio of reactants.
Temperature: Increasing the reaction temperature generally enhances the reaction rate. ceon.rs However, an optimal temperature must be determined, as excessively high temperatures can lead to side reactions and decomposition of the product. For instance, in related esterification reactions, varying the temperature from 30 °C to 100 °C showed a significant impact, with 70 °C being identified as the optimal temperature for conversion. nih.gov
Catalyst Concentration: The concentration of the acid catalyst plays a crucial role. A higher catalyst concentration can accelerate the reaction, but an excess may lead to unwanted side reactions. Studies on similar esterifications have shown that there is an optimal catalyst loading, beyond which no significant improvement in yield is observed. nih.gov
Molar Ratio of Reactants: The molar ratio of methanol to 2-Bromo-3-phenylpropanoic acid is another critical parameter. ceon.rs Employing a large excess of methanol can shift the reaction equilibrium towards the product side, thereby increasing the yield, in accordance with Le Chatelier's principle.
A systematic study of these parameters is essential to maximize the yield and purity of the desired ester, this compound.
Table 1: Factors Influencing Esterification Reactions
| Parameter | Effect on Reaction | Considerations |
|---|---|---|
| Temperature | Increases reaction rate. | Finding an optimal temperature is crucial to avoid side reactions. ceon.rsnih.gov |
| Catalyst Concentration | Accelerates the reaction. | An optimal concentration exists to maximize yield without promoting side reactions. nih.gov |
| Molar Ratio of Reactants | An excess of alcohol can increase the yield. | Based on Le Chatelier's principle, this shifts the equilibrium towards the products. ceon.rs |
An alternative synthetic route to α-bromo esters like this compound involves the derivatization of α,β-unsaturated esters, such as cinnamic esters.
The formation of a bromohydrin from a cinnamic ester is a key step in this synthetic pathway. This transformation can be effectively achieved using N-Bromosuccinimide (NBS) as a bromine source in the presence of a nucleophilic solvent like water. ma.edumasterorganicchemistry.com The reaction is often facilitated by a catalyst, and iodine has been shown to be an effective promoter for such reactions. researchgate.net NBS provides a constant, low concentration of bromine, which reacts with the alkene to form a bromonium ion intermediate. masterorganicchemistry.com
The subsequent attack of a nucleophile, in this case, water, on the bromonium ion intermediate is a critical step that determines the regioselectivity of the product. ma.eduresearchgate.net In the case of cinnamic esters, the phenyl group influences the stability of the carbocationic character of the bromonium ion. The attack of the nucleophile (water) will preferentially occur at the more substituted carbon atom (the benzylic position) due to the stabilization of the partial positive charge by the adjacent phenyl ring. This leads to the formation of the corresponding bromohydrin with the hydroxyl group at the benzylic position and the bromine atom at the α-position to the ester group.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 2-Bromo-3-phenylpropanoic Acid |
| Methanol |
| Sulfuric Acid |
| N-Bromosuccinimide (NBS) |
| Iodine |
Derivatization from Cinnamic Esters
Bromohydrin Formation using N-Bromosuccinimide (NBS) and Iodine Catalysis
Reaction Conditions and Yield Optimization
The optimization of reaction conditions is a critical aspect of synthesizing this compound and its derivatives to ensure high yields and minimize side products. Factors such as the choice of solvent, temperature, reaction time, and the nature of the brominating agent play a significant role.
In a study describing a novel nucleophilic substitution approach, the bromination of a β-sulphido ester using molecular bromine (Br₂) was investigated. nih.gov Initial experiments with neat Br₂ in dry dichloromethane (B109758) led to the desired β-bromo ester, but also produced a small amount of the elimination side-product, methyl cinnamate (B1238496). nih.gov To improve the outcome, the reaction was optimized by using a 1.0 M solution of Br₂ in dry dichloromethane. This modification resulted in complete conversion to the brominated product without the formation of the alkene byproduct, leading to an excellent isolated yield of 95% after purification by silica (B1680970) gel chromatography. nih.gov
The choice of solvent can also influence the reaction time and the formation of byproducts. For instance, performing the same reaction in non-purified dichloromethane resulted in a shorter reaction time but was accompanied by the formation of small amounts of the alkene byproduct. nih.gov This highlights the importance of using dry solvents to suppress elimination reactions.
The following table summarizes the effect of different reaction conditions on the yield of this compound from a β-sulphido ester precursor. nih.gov
| Entry | Bromine Source | Solvent | Reaction Time | Yield of this compound | Alkene Byproduct Formation |
| 1 | Neat Br₂ | Dry Dichloromethane | 15 min | --- | Yes |
| 2 | 1.0 M Br₂ in Dry Dichloromethane | Dry Dichloromethane | 25 min | 95% | No |
| 3 | 1.0 M Br₂ in Non-purified Dichloromethane | Non-purified Dichloromethane | 15 min | --- | Yes |
Data compiled from a study on the bromination of alkyl phenyl sulphides. nih.gov
Nucleophilic Substitution Reactions in Synthesis
Nucleophilic substitution reactions are fundamental in organic synthesis, allowing for the introduction of a wide variety of functional groups into a molecule. pressbooks.pub In the context of this compound, the bromine atom is an effective leaving group, making the compound an excellent substrate for such transformations. nih.govvarsitytutors.com These reactions can proceed through different mechanisms, primarily SN1 and SN2, depending on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. pressbooks.pubvarsitytutors.com
The bromine atom in this compound is considered a good leaving group because bromide (Br⁻) is a stable anion. nih.govvarsitytutors.com This characteristic is pivotal for its utility in synthesis, as it can be readily displaced by a wide range of nucleophiles. pressbooks.pub This allows for the formation of new carbon-heteroatom or carbon-carbon bonds at the α-position to the ester group.
A novel approach to the synthesis of alkyl bromides, including structures similar to this compound, involves the use of a sulphide as a leaving group in a reaction with molecular bromine. nih.gov This method provides an alternative to traditional bromination techniques and operates under exceptionally mild, acid- and base-free conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulphide is displaced by a bromide ion. nih.gov This strategy has proven effective for the synthesis of elimination-sensitive benzylic β-bromo carbonyl compounds in high yields. nih.gov The stereochemistry of the reaction is also noteworthy, with enantioenriched β-sulphido esters yielding the corresponding inverted bromides with high stereoselectivity. nih.gov
The general principle of nucleophilic substitution is illustrated by the reaction of an alkyl halide with a nucleophile, where the nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide ion. pressbooks.pub In the case of this compound, various nucleophiles such as alkoxides, cyanides, and amines can be employed to generate a diverse array of derivatives.
Advanced Synthetic Strategies
To improve the efficiency, selectivity, and environmental footprint of chemical syntheses, advanced strategies are continuously being developed. One such strategy that has gained significant traction in organic synthesis is the use of microwave irradiation.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods. ajrconline.orgmdpi.comsemanticscholar.org These benefits include dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer side products. ajrconline.orgmdpi.com The mechanism of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org
In the context of bromination reactions, microwave irradiation can significantly accelerate the rate of reaction. mdpi.com For instance, the synthesis of various heterocyclic compounds involving bromination steps has been shown to be more efficient under microwave conditions compared to conventional heating. mdpi.com Researchers have reported that reaction times can be reduced from hours to minutes, and yields can be increased by a significant margin. mdpi.com
The application of microwave-assisted synthesis is not limited to a specific type of reaction and has been successfully employed for a wide range of organic transformations, including those involving nucleophilic substitution. semanticscholar.org The efficiency of microwave heating can be further enhanced by using specific microwave reactors that allow for precise control of temperature and pressure. semanticscholar.orgresearchgate.net
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |
| Synthesis of Quinoxaline | 30 min | 10 min | --- |
| Synthesis of Thiazine Derivatives | 3 hours | 5 min | 17-23% |
This table provides a general comparison of reaction times and yields for similar reaction types under conventional and microwave-assisted conditions, based on literature data. ajrconline.orgmdpi.com
Enantioselective Synthesis of this compound and Chiral Analogs
The synthesis of specific enantiomers of chiral molecules is of paramount importance in fields such as medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. This compound possesses a chiral center at the carbon atom bearing the bromine atom, and therefore exists as a pair of enantiomers.
Asymmetric Transformations for Stereoisomeric Control
Asymmetric transformations are chemical reactions that convert a prochiral substrate into a chiral product with a preference for one enantiomer or diastereomer over the other. nih.gov The development of such methods is a central theme in modern organic synthesis.
One notable example of achieving stereoisomeric control in a reaction analogous to the synthesis of this compound involves the highly stereoselective bromination of enantioenriched benzylic β-sulphido esters. nih.gov These precursors, which can be prepared through asymmetric sulpha-Michael additions, react with molecular bromine to produce the corresponding bromides with a high degree of stereoselectivity, approaching complete inversion of configuration. nih.gov This process demonstrates that the stereochemical outcome of the bromination can be controlled by the stereochemistry of the starting material.
The Walden inversion, a classic example of a reaction proceeding with inversion of stereochemistry at a chiral center, provides a historical context for understanding such transformations. libretexts.org In this cycle, (+)- and (-)-malic acids were interconverted through a series of nucleophilic substitution reactions, demonstrating that the configuration of a chiral center could be inverted. libretexts.org In a similar vein, the reaction of an enantiomerically pure precursor with a nucleophile in an Sₙ2 reaction typically leads to the inversion of stereochemistry at the reaction center. libretexts.org
The ability to control the stereochemistry during the synthesis of this compound and its analogs is crucial for their application in the synthesis of enantiomerically pure target molecules.
Diastereoselective and Enantioselective Approaches
The control of stereochemistry can be approached from two main angles: diastereoselectivity, which involves the selective formation of one diastereomer over others, and enantioselectivity, which focuses on producing one of two enantiomers.
Diastereoselective synthesis has been effectively demonstrated in intramolecular Mizoroki-Heck annulation reactions. For instance, the synthesis of N-methylspiroindolines from cyclopentenyl-tethered 2-bromo-N-methylanilines using a palladium(0) catalyst proceeds with high diastereoselectivity (>98%). diva-portal.orgnih.gov This stereocontrol is achieved through an anti-migratory insertion mechanism during the spirocyclization process. diva-portal.org
Enantioselective methods often involve the bromoesterification of alkenes. The use of chiral catalysts in the intermolecular bromoesterification of unfunctionalized olefins has been shown to produce optically active bromoesters with up to 92% enantiomeric excess (ee). acs.org Similarly, kinetic profiling of the (DHQD)₂PHAL-catalyzed intermolecular asymmetric bromoesterification of dialin with benzoic acid and a bromine source revealed that byproduct inhibition can limit catalytic turnover. nih.gov Addressing this inhibition allowed for a reduction in catalyst loading from 10 mol% to 1 mol% while maintaining high conversions. nih.gov
Chiral Catalysis in α-Bromoester Synthesis
Chiral catalysts are central to achieving high enantioselectivity in the synthesis of α-bromoesters. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Several classes of catalysts have proven effective:
Chiral Phase-Transfer Catalysts: Recoverable chiral quaternary ammonium (B1175870) salts have been used in the phase-transfer reactions of racemic α-bromo ketones to yield chiral products with high enantioselectivity (up to 97.5:2.5). organic-chemistry.org This method is versatile, allowing for the substitution of bromine with various nucleophiles. organic-chemistry.org
Cinchona Alkaloid Derivatives: The catalyst (DHQD)₂PHAL, a derivative of the cinchona alkaloid dihydroquinidine, is effective in the asymmetric intermolecular bromoesterification of alkenes. acs.orgnih.gov However, its efficiency can be hampered by byproducts from common brominating agents like N-bromoamides and imides, which act as inhibitors. nih.gov
Chiral Chalcogenide Catalysts: In the presence of an acid, chiral sulfide (B99878) catalysts can be used for asymmetric chlorocarbocyclization reactions, a related halofunctionalization process. chinesechemsoc.org
Chiral Brønsted Acids: Since 2004, chiral BINOL phosphates have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations. nih.gov More potent N-triflyl phosphoramides, introduced in 2006, can activate less reactive substrates. nih.gov These catalysts function by activating substrates, such as imines or carbonyls, toward nucleophilic attack. nih.gov
The selection of the catalyst is critical and depends on the specific substrate and desired transformation.
Table 1: Chiral Catalysts in Asymmetric Halogenation Reactions
| Catalyst Type | Example Catalyst | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt | Nucleophilic substitution of α-bromo ketones | Achieves high enantioselectivity (up to 97.5:2.5); catalyst is recoverable. | organic-chemistry.org |
| Cinchona Alkaloid | (DHQD)₂PHAL | Intermolecular alkene bromoesterification | Yields optically active bromoesters with up to 92% ee; subject to byproduct inhibition. | acs.orgnih.gov |
| Chiral Chalcogenide | Chiral Sulfide C1 | Asymmetric chlorocarbocyclization | Used with a chlorinating source to produce chiral heterocycles. | chinesechemsoc.org |
Synthesis of Specific Stereoisomers (e.g., (S)-Methyl 2-bromo-3-phenylpropanoate)
The synthesis of a specific stereoisomer, such as (S)-Methyl 2-bromo-3-phenylpropanoate, requires a strategy that establishes the desired configuration at the chiral center. A direct and common method to obtain this specific enantiomer is through the esterification of the corresponding chiral carboxylic acid, (2S)-2-Bromo-3-phenylpropanoic acid, which is commercially available. manchesterorganics.com
Alternatively, asymmetric synthesis techniques can be employed starting from achiral precursors. One powerful method for establishing stereocenters is the Sharpless asymmetric epoxidation. This technique was utilized in the synthesis of the (2R,3R) and (2S,3S) enantiomers of a morpholine (B109124) derivative. nih.gov The process begins with an achiral starting material like 3-chlorocinnamic acid, which is reduced to the corresponding alcohol. nih.gov The Sharpless epoxidation of this allylic alcohol, using a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand (either D-(-)-DET or L-(+)-DET), creates a chiral epoxide with a predictable stereochemistry. nih.gov This epoxide then serves as a key intermediate, with its stereocenters firmly established, for further reactions to build the final complex molecule. nih.gov
For example, the synthesis of (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol was achieved using diethyl-D-tartarate, which then allows for the synthesis of the (S,S) final product. nih.gov This general strategy can be adapted for the synthesis of (S)-Methyl 2-bromo-3-phenylpropanoate by starting with cinnamic acid and employing the appropriate chiral ligand in the epoxidation step, followed by ring-opening and functional group manipulations.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (2S)-2-Bromo-3-phenylpropanoic acid |
| (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol |
| (DHQD)₂PHAL |
| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) |
| 2-bromo-N-methylanilines |
| 3-chlorocinnamic acid |
| Benzoic acid |
| BINOL phosphates |
| Chiral sulfide C1 |
| Diethyl tartrate |
| Dihydroquinidine |
| This compound |
| N-chlorosuccinimide (NCS) |
| N-triflyl phosphoramides |
Iii. Reaction Mechanisms and Reactivity Studies of Methyl 2 Bromo 3 Phenylpropanoate
Nucleophilic Substitution Reactions (SN1 and SN2)
As a secondary benzylic halide, methyl 2-bromo-3-phenylpropanoate is susceptible to nucleophilic substitution reactions through both SN1 and SN2 mechanisms. libretexts.orgyoutube.com The preferred pathway is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. libretexts.orgpressbooks.pub
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This reaction proceeds with an inversion of stereochemistry at the chiral center. sigmaaldrich.com Strong, typically anionic, nucleophiles in polar aprotic solvents favor the SN2 pathway. libretexts.org
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a secondary benzylic carbocation intermediate. This carbocation is stabilized by resonance with the adjacent phenyl group. In the second step, the carbocation is rapidly attacked by a nucleophile. ma.edu Weak nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group, promote the SN1 mechanism. researchgate.net Due to the planar nature of the carbocation intermediate, SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral. sigmaaldrich.com
The competition between SN1 and SN2 pathways for secondary substrates is a well-documented phenomenon. libretexts.orgpressbooks.pub For this compound, the benzylic position enhances the stability of a potential carbocation, making the SN1 pathway more accessible than for a typical secondary alkyl halide. However, the secondary nature of the carbon still allows for SN2 reactions to occur, especially with strong nucleophiles.
| Reaction Type | Key Features | Favored by |
| SN1 | Two-step mechanism, carbocation intermediate, rate = k[substrate] | Weak nucleophiles, polar protic solvents, benzylic/tertiary substrates |
| SN2 | One-step (concerted) mechanism, backside attack, rate = k[substrate][nucleophile] | Strong nucleophiles, polar aprotic solvents, methyl/primary substrates |
The bromine atom in this compound serves as an effective leaving group, a crucial factor for both SN1 and SN2 reactions. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. Halides are generally good leaving groups, and their ability as a leaving group increases down the group in the periodic table (I- > Br- > Cl- > F-). researchgate.net
The bromide ion (Br-) is a relatively large and polarizable ion, which allows the negative charge to be dispersed over a larger area, thus stabilizing it. masterorganicchemistry.com This stability facilitates the heterolytic cleavage of the carbon-bromine bond, which is the initial step in an SN1 reaction and occurs concurrently with nucleophilic attack in an SN2 reaction. The relatively low bond dissociation energy of the C-Br bond also contributes to its effectiveness as a leaving group.
The stereochemistry of the substitution product of this compound is directly linked to the reaction mechanism.
In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to a predictable inversion of configuration at the stereocenter. For instance, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. sigmaaldrich.com
In an SN1 reaction , the formation of a planar carbocation intermediate means that the nucleophile can attack from either face with roughly equal probability. This results in the formation of a racemic mixture of both enantiomers, meaning that any initial stereochemical information from the starting material is lost. sigmaaldrich.com
It is important to note that for secondary benzylic substrates like this compound, a mixture of both SN1 and SN2 reactions can occur under certain conditions, leading to a product with partial inversion and partial racemization. The exact stereochemical outcome would depend on the specific nucleophile, solvent, and temperature used.
Elimination Reactions
In the presence of a base, this compound can undergo elimination reactions to form an alkene, specifically methyl cinnamate (B1238496). Similar to substitution reactions, elimination can proceed through two main pathways: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).
The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. This pathway is favored by strong, non-nucleophilic bases and requires an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group.
The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. In the second step, a weak base removes a β-proton to form the alkene. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases. youtube.com
For this compound, a secondary benzylic halide, the choice between E1 and E2 is influenced by the strength of the base. A strong base will favor the E2 pathway, while a weak base in a polar protic solvent will favor a competition between E1 and SN1. The major product of elimination is expected to be methyl cinnamate due to the formation of a conjugated system involving the phenyl ring and the ester group, which is thermodynamically more stable (Zaitsev's rule). researchgate.net
Hydrolysis and Transesterification Pathways of the Ester Group
The ester functional group in this compound can undergo hydrolysis under either acidic or basic conditions.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfers lead to the formation of 2-bromo-3-phenylpropanoic acid and methanol (B129727).
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to give the carboxylate salt of 2-bromo-3-phenylpropanoic acid and methanol. Acidification of the carboxylate salt in a subsequent step is required to obtain the carboxylic acid. Studies on the hydrolysis of the structurally related methyl trans-cinnamate have shown that this transformation is readily achievable.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (this compound) and methanol. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed. The general principles of transesterification are well-established, particularly in processes like biodiesel production where methyl esters are converted from triglycerides. masterorganicchemistry.com
Addition Reactions
This compound can be synthesized through an addition reaction, specifically the addition of hydrogen bromide (HBr) to methyl cinnamate. Methyl cinnamate possesses a carbon-carbon double bond that is susceptible to electrophilic addition.
The mechanism of this reaction depends on the conditions. In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The π electrons of the double bond attack the hydrogen of HBr, forming a carbocation intermediate and a bromide ion. The carbocation will form on the carbon atom that can best stabilize the positive charge. In the case of methyl cinnamate, this would be the benzylic position (the carbon adjacent to the phenyl group) due to resonance stabilization. The bromide ion then attacks the carbocation to give the final product, this compound. This follows Markovnikov's rule.
If the reaction is carried out in the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism. This leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.
The stereochemistry of the addition of HBr to methyl cinnamate can be complex and depends on the reaction mechanism.
In the electrophilic addition (Markovnikov) pathway, the intermediate is a planar carbocation. The subsequent attack by the bromide ion can occur from either face of the plane, leading to a mixture of enantiomers if a new stereocenter is formed. If the starting methyl cinnamate is the trans isomer, the product will be a pair of enantiomers (a racemic mixture).
In the free-radical addition (anti-Markovnikov) pathway, the addition of the bromine radical to the double bond also proceeds through intermediates that can lead to a mixture of stereoisomers. Radical additions are generally not stereospecific and can result in both syn- and anti-addition products. Therefore, the addition of HBr to methyl cinnamate under radical conditions would likely produce a mixture of diastereomers if the starting material is a specific stereoisomer (e.g., cis or trans).
Rearrangement Reactions
In organic chemistry, rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer of the original compound. libretexts.org These reactions are often driven by the formation of a more stable intermediate, such as a more substituted carbocation.
Carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates. libretexts.org These intermediates can be formed from compounds like this compound under certain conditions, for instance, in solvolysis reactions under SN1 conditions, where the bromide ion departs to form a carbocation. youtube.com The primary driving force for these rearrangements is the stabilization of the positive charge. youtube.com
Carbocations are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms attached to the positively charged carbon. Their stability increases in the order: primary < secondary < tertiary. This is due to the effects of hyperconjugation and inductive electron donation from adjacent alkyl groups. wizeprep.com
Table 1: Relative Stability of Carbocations
| Carbocation Type | Number of Alkyl Substituents | Relative Stability |
|---|---|---|
| Methyl | 0 | Least Stable |
| Primary (1°) | 1 | |
| Secondary (2°) | 2 |
If the initial carbocation formed from this compound (a secondary carbocation at the α-carbon) can rearrange to a more stable form, it will likely do so before being trapped by a nucleophile. wizeprep.com Two common types of rearrangements are the 1,2-hydride shift and the 1,2-alkyl (or aryl) shift. wizeprep.comlibretexts.org
1,2-Hydride Shift: In this process, a hydrogen atom from an adjacent carbon moves to the carbocation center, transferring its bonding electrons. libretexts.org For the carbocation derived from this compound, a hydride shift from the benzylic carbon (C3) to the adjacent carbocation center (C2) would result in a tertiary benzylic carbocation. This new carbocation would be significantly more stable due to both being tertiary and being stabilized by resonance with the adjacent phenyl group.
1,2-Phenyl Shift: A phenyl group from an adjacent carbon can also migrate. While less common than hydride shifts, a phenyl shift could theoretically occur.
The product distribution in such reactions is dependent on the relative rates of the rearrangement and the nucleophilic attack. If the rearrangement is fast compared to the nucleophilic attack, the product derived from the rearranged carbocation will predominate. libretexts.org The formation of multiple products is a common outcome when carbocation rearrangements are possible. libretexts.orgwizeprep.com
Iv. Spectroscopic and Analytical Characterization Techniques for Research
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of Methyl 2-bromo-3-phenylpropanoate, as well as for gaining structural insights through the analysis of its fragmentation patterns.
Electron ionization mass spectrometry (EI-MS) of this compound provides critical data for its identification. The molecular weight of the compound is 243.1 g/mol . sigmaaldrich.comsigmaaldrich.com In the mass spectrum, the molecular ion peak (M⁺) is expected to appear as a characteristic doublet, with signals at m/z 243 and 245. This is due to the natural isotopic abundance of bromine, which consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This distinctive M, M+2 isotopic pattern is a hallmark of a monobrominated compound. docbrown.info
The fragmentation of the molecular ion is predictable and provides a fingerprint for the molecule's structure. Key fragmentation pathways for esters and halogenated compounds include alpha-cleavage and the loss of stable neutral molecules. chemguide.co.uklibretexts.orgmiamioh.edu
Expected Fragmentation Pathways:
Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester's C-O bond results in the loss of a methoxy group, leading to a prominent acylium ion fragment. This would produce a doublet peak at m/z 212/214.
Loss of the carbomethoxy group (•COOCH₃): Cleavage of the C-C bond between the α-carbon and the carbonyl group leads to the loss of the entire ester functional group. This would result in a fragment at m/z 184/186.
Loss of a bromine radical (•Br): The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a cation at m/z 163. uma.es This is a common fragmentation pathway for alkyl halides. docbrown.info
Formation of the tropylium (B1234903) ion: A common rearrangement for compounds containing a benzyl (B1604629) group is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91. youtube.com This is often a very abundant peak in the spectrum.
McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely for this specific structure as it requires a γ-hydrogen on the alkyl portion of the ester, which is absent. miamioh.edulibretexts.org
Table 1: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 243/245 | [C₁₀H₁₁BrO₂]⁺ | Molecular Ion (M⁺) | Characteristic 1:1 doublet for bromine isotopes. |
| 212/214 | [C₉H₈BrO]⁺ | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 184/186 | [C₈H₈Br]⁺ | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 163 | [C₁₀H₁₁O₂]⁺ | [M - Br]⁺ | Loss of a bromine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Common and stable fragment from the benzyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.info The IR spectrum of this compound would display characteristic absorption bands confirming its structure as an aromatic bromo-ester.
The key functional groups and their expected absorption regions are:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. sigmaaldrich.com This is a highly characteristic peak for a saturated aliphatic ester.
C-O Stretch (Ester): Two or more bands are anticipated in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O single bond stretching vibrations of the ester group. sigmaaldrich.com
Aromatic C-H Stretch: Absorption bands for the C-H stretching on the phenyl ring typically appear just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. miamioh.edu
Aromatic C=C Stretch: In-ring carbon-carbon double bond stretching vibrations of the benzene (B151609) ring usually produce several peaks of variable intensity in the 1600-1450 cm⁻¹ region. miamioh.edu
Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups will be observed in the 3000-2850 cm⁻¹ range.
C-Br Stretch: The carbon-bromine bond vibration is expected to produce a band in the lower frequency (fingerprint) region of the spectrum, typically between 690-515 cm⁻¹. chemguide.co.uk
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) | Medium |
| 1750 - 1735 | C=O Stretch | Ester | Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1300 - 1000 | C-O Stretch | Ester | Strong |
| 690 - 515 | C-Br Stretch | Alkyl Halide | Medium to Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.gov For a chiral compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would unambiguously establish the R or S configuration at the chiral center (C2).
The technique relies on the diffraction pattern produced when a beam of X-rays strikes a well-ordered crystal. The presence of a heavy atom like bromine is particularly advantageous for determining the absolute configuration. Bromine acts as an anomalous scatterer, causing small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction data. nist.gov The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. libretexts.org
While no published crystal structure for this compound is currently available, the general procedure would involve:
Growing a high-quality single crystal of an enantiomerically pure sample.
Collecting diffraction data using an X-ray diffractometer, often with a copper (Cu Kα) or molybdenum (Mo Kα) radiation source. nist.gov
Solving and refining the crystal structure to obtain atomic coordinates, bond lengths, and bond angles.
Determining the absolute configuration by analyzing the anomalous scattering data.
Table 3: Illustrative X-ray Crystallography Data (Hypothetical)
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁ | A common non-centrosymmetric space group for chiral molecules. |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95° | The dimensions of the repeating unit in the crystal lattice. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute stereochemical assignment. |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound and, crucially, for determining its enantiomeric excess (e.e.). The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). nih.gov
For compounds like β-phenyl-α-bromo esters, polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose, are often effective. researchgate.net Columns like Chiralpak® or Lux® series are widely used for this purpose. The separation can be performed in either normal-phase (using eluents like hexane/isopropanol) or reversed-phase (using eluents like acetonitrile/water) mode. nih.gov
The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers in the chromatogram. The e.e. is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Table 4: Typical HPLC Conditions for Chiral Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Cellulose-based (e.g., Lux Cellulose-1) | Provides the chiral environment for enantiomer separation. |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Eluent for normal-phase separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance for detection. |
| Column Temperature | 25 °C | Maintained for reproducible retention times. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable technique used to monitor the progress of chemical reactions, such as the synthesis of this compound from its precursors (e.g., the bromination of methyl cinnamate). It is also used for a preliminary assessment of product purity and to determine appropriate conditions for larger-scale purification by column chromatography. nih.gov
In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate (usually coated with silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. sigmaaldrich.com For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is commonly used. nih.gov
The progress of a reaction is monitored by spotting the starting material, the reaction mixture, and a "cospot" (a mixture of starting material and the reaction mixture) on the same plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The separation is visualized under UV light, as the phenyl group in the molecule is UV-active.
Table 5: General TLC System for Analysis
V. Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
Methyl 2-bromo-3-phenylpropanoate is a valuable and versatile building block in the field of organic chemistry. Its structure, featuring a reactive bromine atom adjacent to an ester group and a phenyl ring, allows for a variety of chemical transformations. This makes it an ideal starting material or intermediate for the construction of more complex molecular architectures. The reactivity of the α-bromo position facilitates nucleophilic substitution reactions, while the ester can be hydrolyzed or otherwise modified, and the phenyl ring can be functionalized, providing multiple avenues for synthetic elaboration.
Precursor to Pharmaceutical Intermediates
The utility of this compound as a precursor for pharmaceutical intermediates is a significant area of its application. Its structural framework is incorporated into various larger molecules that are of medicinal interest.
A notable example is its use as a functionalized analog of 2-hydroxy-3-phenylpropanoic acid in computational studies for fragment-based drug design. In research aimed at discovering novel inhibitors for Glyoxalase-I (GLO-I), an enzyme overexpressed in many types of cancer, this compound was identified as a key analog. Its reactive handle (the bromine atom) makes it suitable for synthetically linking different molecular fragments to create more potent and complex enzyme inhibitors.
Furthermore, this compound is listed as a reactant in the synthesis of N,N-disubstituted-aminoacetate salts, which are described as hydroxyl ion-modulating compounds with potential therapeutic applications. mdpi.com
While this compound is a versatile pharmaceutical intermediate, specific examples of its direct application in the synthesis of Translocator Protein (TSPO) ligands and their derivatives are not prominent in the surveyed scientific literature.
This compound serves as a key precursor in the synthesis of derivatives of the amino acid phenylalanine. metu.edu.tr Its structure is essentially that of a methyl-esterified phenylalanine with a bromine atom at the alpha position, making it an excellent electrophile for introducing the phenylalanyl backbone into larger molecules, particularly peptides. ualberta.ca
In one detailed application, (R)-methyl 2-bromo-3-phenylpropanoate was synthesized from (R)-2-bromo-3-phenylpropanoic acid and used in the development of chemically modified peptide analogues. ualberta.ca This research focused on enhancing the stability of biologically active peptides like apelin, which are typically susceptible to degradation by proteases. By using the chiral bromo-ester, researchers can introduce modified amino acid surrogates into a peptide chain, thereby creating analogues with improved therapeutic potential. ualberta.ca
The general scheme for this application is outlined in the table below:
| Reactant | Key Transformation | Product Type | Research Goal |
| (R)-2-bromo-3-phenylpropanoic acid | Esterification with methanol (B129727) and sulfuric acid. | (R)-methyl 2-bromo-3-phenylpropanoate | Creation of a reactive building block. |
| (R)-methyl 2-bromo-3-phenylpropanoate | Nucleophilic substitution with amine-containing molecules. | Modified peptide precursors | Synthesis of stabilized peptide analogues. |
This approach highlights the importance of the compound in medicinal chemistry for overcoming the limitations of natural peptides as therapeutic agents. ualberta.ca
Intermediate for Agrochemical Development
This compound is noted as a useful intermediate in the production of agrochemicals. The related compound, 2-bromo-3-methylpropiophenone, is specified as an intermediate for raw materials in the agrochemical field. chemicalbook.com However, specific, publicly documented examples of its direct role in the synthesis of modern commercial pesticides or herbicides are limited in the available literature. Its structural motifs suggest potential applications in creating compounds with biological activity relevant to agriculture, but detailed research findings are not widely reported.
Role in Chiral Synthesis
The carbon atom to which the bromine is attached in this compound is a stereocenter. This makes the compound a valuable chiral building block for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. mdpi.commdpi.comresearchgate.net The enantiomerically pure forms, (S)- and (R)-methyl 2-bromo-3-phenylpropanoate, allow for the synthesis of stereochemically defined products.
The synthesis of these chiral forms is well-established. For instance, (S)-methyl 2-bromo-3-phenylpropanoate can be prepared from L-phenylalanine through a diazotization-bromination reaction followed by esterification. The (R)-enantiomer is similarly prepared from D-phenylalanine or via stereospecific routes from related chiral acids. ualberta.camanchesterorganics.com
The application of these chiral building blocks is particularly significant in pharmaceutical and biological research, where the specific three-dimensional arrangement of atoms in a molecule often dictates its biological activity. As seen in the synthesis of peptide analogues, using a specific enantiomer like (R)-methyl 2-bromo-3-phenylpropanoate ensures that the resulting modified peptide has the correct stereochemistry for interaction with its biological target. ualberta.ca
Derivatization for Functional Materials
Based on the surveyed scientific and technical literature, there are no prominent or well-documented applications of this compound in the derivatization for the development of functional materials. The research focus for this compound is overwhelmingly concentrated on its role as an intermediate in fine chemical and pharmaceutical synthesis.
Catalytic Reactions Involving this compound
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. This technique is particularly valuable for reactions involving an organic substrate, such as this compound, and an inorganic nucleophile, which are often soluble only in aqueous media. The use of a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, enables the transport of the nucleophile from the aqueous or solid phase into the organic phase where the reaction with the substrate occurs. This approach often leads to faster reaction rates, milder reaction conditions, and higher product yields compared to traditional homogeneous reactions.
In the context of reactions involving this compound, phase transfer catalysis is most prominently utilized for nucleophilic substitution reactions, particularly C-alkylation of active methylene (B1212753) compounds. The α-bromo position of this compound makes it an effective electrophile for such transformations.
Detailed Research Findings
Research in the field of phase transfer catalysis has extensively explored the alkylation of various nucleophiles using α-halo esters. While specific studies focusing exclusively on this compound are part of a broader class of reactions, the principles and conditions are directly applicable. For instance, the asymmetric alkylation of glycine (B1666218) imine esters and 2-oxindoles using α-bromoesters under phase-transfer conditions provides a well-established framework. nih.govnih.gov
In a typical PTC setup for the alkylation of an active methylene compound (e.g., a malonic ester derivative or a substituted oxindole) with an electrophile like this compound, a biphasic system consisting of an organic solvent (such as toluene (B28343) or dichloromethane) and an aqueous solution of a base (like sodium hydroxide (B78521) or potassium carbonate) is employed. The phase transfer catalyst, for example, a chiral quaternary ammonium salt derived from cinchona alkaloids, facilitates the deprotonation of the active methylene compound at the interface and transports the resulting carbanion into the organic phase. This "naked" and highly reactive carbanion then readily attacks the electrophilic carbon of this compound, leading to the formation of a new carbon-carbon bond.
The choice of the phase transfer catalyst is crucial and can influence the reaction's efficiency and, in the case of prochiral nucleophiles, its stereoselectivity. Chiral phase transfer catalysts have been successfully used to induce enantioselectivity in the alkylation of substrates like N-protected oxindoles, leading to the formation of valuable chiral building blocks for pharmaceuticals. nih.govnih.gov
The reaction conditions, including the nature of the solvent, the concentration of the base, the structure of the phase transfer catalyst, and the temperature, are all critical parameters that need to be optimized to achieve high yields and selectivities. For instance, in the alkylation of 2-oxindoles, it has been demonstrated that the use of specific cinchona alkaloid-derived catalysts can lead to high enantiomeric excesses. nih.gov
Below is a representative data table illustrating typical conditions for the phase-transfer catalyzed C-alkylation of active methylene compounds with α-bromoesters, which are analogous to reactions involving this compound.
| Nucleophile | Electrophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| N-Boc-2-oxindole | Benzyl (B1604629) Bromide | Chiral Quaternary Ammonium Salt (10) | Cs₂CO₃ | Toluene | 20 | 95 | 92 |
| Diethyl Malonate | n-Butyl Bromide | Tetrabutylammonium Bromide (TBAB) (5) | K₂CO₃ | Acetonitrile | 80 | 85 | N/A |
| Glycine imine ester | Allyl Bromide | Chiral Quaternary Ammonium Salt (10) | 50% aq. KOH | CH₂Cl₂ | 0 | 88 | 96 |
| 2-Phenylacetonitrile | Ethyl Bromoacetate | Benzyltriethylammonium Chloride (TEBAC) (5) | 50% aq. NaOH | Dichloromethane (B109758) | 25 | 92 | N/A |
This table demonstrates the versatility of phase transfer catalysis in promoting alkylation reactions with various nucleophiles and electrophiles, highlighting the potential for achieving high yields and, where applicable, high enantioselectivities. The conditions outlined are directly translatable to reactions where this compound would serve as the electrophilic partner.
Vi. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules.
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like Methyl 2-bromo-3-phenylpropanoate. The molecule possesses two rotatable single bonds (Cα-Cβ and Cα-C=O) and a chiral center at the Cα carbon, leading to various possible spatial arrangements (conformers).
Theoretical studies can map the potential energy surface of the molecule by systematically rotating these bonds. This process identifies the most stable low-energy conformers. For similar molecules, it has been shown that different orientations, such as staggered and eclipsed conformations, can have significant energy differences. The relationship between different stereoisomers that are non-superimposable mirror images (enantiomers) or non-mirror image stereoisomers (diastereomers) can also be defined through computational analysis. ucla.edu
DFT calculations are used to optimize the molecular geometry of these conformers, providing precise data on bond lengths, bond angles, and dihedral angles. While specific computational studies on this compound are not widely published, the expected geometric parameters can be predicted with high accuracy.
Table 1: Predicted Molecular Geometry Parameters for a Stable Conformer of this compound
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | Cα - Br | ~1.95 Å |
| Cα - Cβ | ~1.54 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| Bond Angle | Br - Cα - Cβ | ~110° |
| Cβ - Cα - C=O | ~112° | |
| O=C - O | ~124° | |
| Dihedral Angle | H - Cβ - Cα - Br | Varies with conformer |
Note: These are estimated values based on standard bond lengths and angles for similar organic functional groups. Actual values would be determined by specific computational analysis.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic behavior.
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile.
LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. malayajournal.org For this compound, the HOMO is expected to be localized on the phenyl ring and the bromine atom due to their electron-rich nature, while the LUMO would likely be centered around the electron-withdrawing ester group.
Table 2: Representative FMO Data from a Computational Study on a Related Organic Molecule
| Orbital | Energy (eV) | Significance |
| HOMO | -6.509 | Electron-donating capability |
| LUMO | -4.305 | Electron-accepting capability |
| Energy Gap (ΔE) | 2.204 | Index of chemical reactivity and stability |
Data adapted from a study on a similar bromo-aromatic ester, Methyl 4-bromo-2-fluorobenzoate, to illustrate the concept. dergipark.org.tr
Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. mdpi.com For this compound, this could involve studying its synthesis, such as the bromination of methyl cinnamate (B1238496), or its subsequent reactions, like nucleophilic substitutions.
By calculating the potential energy surface of a reaction, chemists can identify the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. For instance, in a study on a Diels-Alder reaction, DFT was used to study the stereochemical outcomes by analyzing the different reaction pathways and their associated energy barriers. researchgate.net A similar approach for this compound could elucidate whether a substitution reaction proceeds through an SN1 or SN2 mechanism by modeling the respective intermediates and transition states.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target.
While specific docking studies involving this compound are not prevalent, its potential as a bioactive compound could be explored using this method. For example, it could be docked into the active site of an enzyme it is hypothesized to inhibit. A successful docking simulation provides a binding energy score (indicating affinity) and reveals key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. In a study of a related compound, Methyl 4-bromo-2-fluorobenzoate, docking simulations predicted a favorable binding energy of -5.00 kcal/mol with a fungal protein, suggesting potential antifungal activity. dergipark.org.tr
In Silico Toxicity and Bioactivity Predictions
In silico (computer-based) methods are increasingly used for the early-stage assessment of a compound's potential toxicity and biological activity. Various online platforms and software can predict these properties based on the molecule's structure by comparing it to databases of known compounds.
For this compound, these tools could predict:
Toxicity: Parameters such as carcinogenicity, mutagenicity, and hepatotoxicity can be estimated.
Bioactivity: A wide range of potential pharmacological activities can be screened. For instance, the PASS (Prediction of Activity Spectra for Substances) online tool can predict hundreds of biological activities, including potential enzyme inhibition or receptor antagonism. dergipark.org.tr
These predictions help prioritize compounds for further experimental testing while flagging potential liabilities early in the research process.
Spectroscopic Property Predictions
Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule. This is invaluable for structure verification, where theoretical spectra are compared with experimental data.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental NMR spectra to confirm the molecular structure.
Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed. This helps in assigning the absorption bands in an experimental IR spectrum to specific functional groups, such as the C=O stretch of the ester or the C-Br stretch.
UV-Visible Spectroscopy: Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT). This provides information on the wavelengths of maximum absorption (λmax), which correspond to electron excitations, often from the HOMO to the LUMO. dergipark.org.tr
Vii. Green Chemistry Principles in the Synthesis and Application of Methyl 2 Bromo 3 Phenylpropanoate
Solvent-Free or Reduced Solvent Methodologies
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. nih.gov Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) for dissolution, temperature control, and purification.
Recent research has demonstrated the feasibility of conducting reactions under solvent-free or reduced-solvent conditions. For instance, high-speed ball milling is a mechanochemical technique that can facilitate esterification reactions without the need for a solvent, often at room temperature. nih.gov This method could potentially be applied to the esterification of 2-bromo-3-phenylpropanoic acid with methanol (B129727). Another approach involves using N-halosuccinimides for halogenation under solvent-free conditions, which could be adapted for the α-bromination of methyl 3-phenylpropanoate. nih.gov These methodologies not only reduce solvent waste but can also lead to lower energy consumption and simpler product isolation procedures.
Table 1: Comparison of Conventional vs. Reduced Solvent Synthetic Approaches
| Feature | Conventional Synthesis | Potential Green Alternative | Green Advantage |
| Esterification Step | Use of excess methanol as both reactant and solvent, often with a mineral acid catalyst. | Solvent-free high-speed ball milling with stoichiometric methanol. nih.gov | Eliminates solvent waste, reduces energy use, simplifies purification. |
| Bromination Step | Reaction in a chlorinated solvent like dichloromethane (B109758) or carbon tetrachloride. | Solvent-free reaction with a solid brominating agent like N-Bromosuccinimide (NBS). nih.gov | Avoids the use of toxic and environmentally harmful halogenated solvents. |
| Purification | Liquid-liquid extraction and column chromatography requiring large solvent volumes. | Direct isolation by filtration or crystallization from a minimal amount of a greener solvent. | Drastic reduction in solvent consumption and waste generation. |
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a crucial metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy are inherently less wasteful, as they generate fewer byproducts. scranton.edursc.org
A common laboratory synthesis of Methyl 2-bromo-3-phenylpropanoate involves the Hell-Volhard-Zelinskii (HVZ) reaction of 3-phenylpropanoic acid, followed by esterification. libretexts.orglibretexts.orgopenstax.org
Synthetic Pathway:
α-Bromination (HVZ): 3-Phenylpropanoic Acid + Br₂ (with PBr₃ catalyst) → 2-Bromo-3-phenylpropanoic Acid + HBr
Esterification: 2-Bromo-3-phenylpropanoic Acid + Methanol → this compound + H₂O
The calculation for the theoretical atom economy of this process demonstrates significant waste generation. researchgate.net
Table 2: Atom Economy Calculation for the Synthesis of this compound via HVZ Reaction and Esterification
| Parameter | Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 |
| Bromine | Br₂ | 159.81 |
| Methanol | CH₃OH | 32.04 |
| Total Mass of Reactants | 342.02 | |
| Products | ||
| Desired Product: | ||
| This compound | C₁₀H₁₁BrO₂ | 243.10 |
| Byproducts: | ||
| Hydrogen Bromide | HBr | 80.91 |
| Water | H₂O | 18.02 |
| Total Mass of Products | 342.03 | |
| Atom Economy (%) | (Mass of Desired Product / Total Mass of Reactants) x 100 | 71.08% |
The atom economy of approximately 71% indicates that for every 100 grams of reactants used, about 29 grams are converted into waste byproducts (HBr and H₂O), even assuming a 100% chemical yield. This highlights the inefficiency of this synthetic route from an atom economy perspective and underscores the need for developing alternative pathways, such as addition reactions, which inherently have higher atom economies.
Development of Environmentally Benign Catalytic Systems
A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov Catalysts increase reaction rates and can be used in small quantities and recycled, thereby reducing waste. researchgate.net The development of environmentally benign catalysts, such as solid acids and heteropolyacids (HPAs), offers a promising alternative to traditional, more hazardous reagents. mdpi.com
In the synthesis of this compound, two key steps can be improved with green catalytic systems:
Esterification: Traditional esterification often uses strong mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste during neutralization. Heteropolyacids, such as tungstophosphoric acid (H₃PW₁₂O₄₀) supported on solid matrices like alumina, have proven to be highly efficient and reusable catalysts for esterification reactions. rsc.org They are tolerant to water, highly acidic, and easily separated by filtration, simplifying the workup process and minimizing waste. rsc.org
α-Bromination: The Hell-Volhard-Zelinskii reaction typically requires a stoichiometric amount of phosphorus tribromide (PBr₃) to generate the acid bromide intermediate. libretexts.org PBr₃ is a corrosive and hazardous reagent. Research into catalytic bromination is ongoing. Heteropolyacids have been shown to catalyze oxidative bromination reactions, suggesting their potential as green alternatives in halogenation processes. osti.gov Developing a system where a solid, reusable catalyst could facilitate the direct α-bromination of the carboxylic acid or ester would represent a significant green advancement, eliminating the need for PBr₃ and its associated waste.
Table 3: Comparison of Traditional vs. Green Catalytic Systems
| Reaction Step | Traditional Reagent/Catalyst | Disadvantages | Potential Green Catalyst | Advantages |
| Esterification | Sulfuric Acid (H₂SO₄) | Corrosive, generates salt waste upon neutralization, difficult to separate. | Supported Heteropolyacid (e.g., H₃PW₁₂O₄₀/Al₂O₃) rsc.org | Solid, non-corrosive, easily separable, reusable, high activity. |
| α-Bromination | Phosphorus Tribromide (PBr₃) (Stoichiometric) libretexts.org | Corrosive, hazardous, generates phosphorus-containing waste. | Novel solid-phase or heteropolyacid catalyst (Developmental) osti.gov | Catalytic amount, reusable, reduced hazard, simplified purification, less waste. |
Viii. Future Research Directions
Exploration of Novel Synthetic Pathways
The classical synthesis of Methyl 2-bromo-3-phenylpropanoate often involves the esterification of 2-bromo-3-phenylpropanoic acid. researchgate.net While effective, future research is focused on developing more innovative and efficient synthetic routes. A primary goal is to improve yield, reduce reaction times, and utilize more environmentally benign reagents and catalysts.
One promising avenue is the exploration of novel catalytic systems. For instance, research into related α-bromo esters has shown that Lewis acids like titanium tetrachloride can effectively catalyze transesterification reactions under mild conditions, offering high purity and yields. google.com Investigating a broader range of Lewis acids or transitioning to organocatalysis could lead to more cost-effective and less toxic production methods for this compound.
Furthermore, catalyst-free approaches are gaining traction. Recent studies on the synthesis of other secondary alkyl bromides have demonstrated successful decarboxylative cross-coupling reactions initiated by light, avoiding the need for a metal catalyst entirely. organic-chemistry.org Applying photoredox or radical-mediated strategies to the synthesis of this compound from readily available precursors could represent a significant leap forward in sustainable chemistry.
| Synthetic Strategy | Potential Advantage | Relevant Precursor/Catalyst Example |
| Lewis Acid-Catalyzed Transesterification | High purity, improved yield | Titanium tetrachloride, Zinc chloride google.com |
| Organocatalysis | Lower toxicity, cost-effective | Amine-based or phosphine-based catalysts |
| Photocatalytic/Radical-Mediated Synthesis | Catalyst-free, sustainable | Redox-active esters, light initiation organic-chemistry.org |
Development of Highly Stereoselective Transformations
This compound possesses a chiral center at the α-carbon, making the development of stereoselective syntheses a critical area of research. The biological activity of many complex molecules derived from such precursors is highly dependent on their stereochemistry. Future work will likely focus on methods that provide precise control over the three-dimensional arrangement of the molecule.
Chemo-enzymatic strategies offer a powerful tool for achieving high enantioselectivity. The use of lipases and other enzymes in non-aqueous media has proven effective for the kinetic resolution of racemic mixtures and for the asymmetric synthesis of chiral building blocks like epoxides. mdpi.com Applying enzymatic catalysis to the synthesis or transformation of this compound could yield enantiomerically pure forms of the compound. For example, lipase-catalyzed esterification or hydrolysis could selectively produce one enantiomer over the other.
The use of chiral auxiliaries and catalysts in asymmetric synthesis is another major focus. Starting from chiral precursors, such as enantiomerically pure 3-bromo-L-phenylalanine, is a known strategy for producing chiral drugs. mdpi.com Research into new chiral ligands for metal-catalyzed reactions or the development of novel organocatalysts could enable the direct and highly selective synthesis of either the (R)- or (S)-enantiomer of this compound. The stereospecificity observed in elimination reactions of similar structures, like 2-bromo-3-phenylbutane, underscores the potential for achieving high stereocontrol in reactions involving this compound. vaia.com
| Stereoselective Approach | Principle | Potential Outcome for this compound |
| Chemo-enzymatic Resolution | Enzyme-catalyzed reaction on a racemic mixture | Isolation of enantiomerically pure (R)- or (S)-isomers mdpi.com |
| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) | Direct synthesis of a specific enantiomer with high enantiomeric excess |
| Chiral Pool Synthesis | Starting from a naturally chiral molecule | Synthesis of stereochemically defined products using precursors like (2S)-2-Bromo-3-phenylpropanoic acid mdpi.commanchesterorganics.com |
Expansion of Applications in Chemical Biology and Materials Science
While this compound is a valuable synthetic intermediate, its direct applications in chemical biology and materials science are not yet fully explored. Future research is expected to focus on integrating this compound into larger, functional molecules to harness its unique chemical properties.
In chemical biology, the compound can serve as a scaffold for creating probes to study biological processes or as a building block for novel therapeutic agents. Its structure is related to intermediates used in the synthesis of drugs with antihistamine activity and antiplatelet agents. google.comgoogle.com Future work could involve modifying the phenyl ring or ester group to tune its biological activity, or using the bromo-ester functionality to covalently link to biomolecules. The incorporation of this moiety into peptides or other bioactive frameworks is a promising direction. mdpi.com
In materials science, the focus will be on creating new polymers and functional materials. The phenyl group and the reactive bromine atom make this compound a candidate for incorporation into specialty polymers, potentially enhancing their thermal stability or refractive index. Related compounds are listed in catalogs for materials science applications, including organic field-effect transistors and polymer semiconductors. ambeed.com Future research could explore the synthesis of polymers from derivatives of this compound or its use as a precursor for liquid crystal materials.
Advanced Computational Modeling for Mechanism and Design
The use of computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable for understanding and predicting chemical reactivity. Future research will increasingly rely on advanced computational modeling to elucidate reaction mechanisms and to design more efficient synthetic strategies for this compound.
DFT studies can provide detailed insights into the transition states of reactions, helping to explain observed regioselectivity and stereoselectivity. researchgate.net For example, modeling the transition states in catalytic or stereoselective reactions can help in the rational design of better catalysts or chiral auxiliaries. Such studies have been successfully applied to understand cycloaddition reactions and the electronic structure of related molecules. researchgate.netsemanticscholar.org
Furthermore, computational modeling can be used to predict the properties of novel derivatives of this compound before they are synthesized in the lab. This in silico design approach can accelerate the discovery of new molecules with desired properties for applications in materials science or as potential drug candidates, saving significant time and resources. Modeling can also help to understand and predict the outcomes of complex reaction pathways, such as those involving potential carbocation rearrangements. jcu.edu
Q & A
Q. What are the recommended synthetic routes for Methyl 2-bromo-3-phenylpropanoate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves esterification of 2-bromo-3-phenylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, bromination of methyl 3-phenylpropanoate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the target compound. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like dibrominated species. Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy protons) and bromine’s deshielding effect on adjacent carbons.
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br stretch) validate functional groups.
- Mass Spectrometry : ESI-MS or EI-MS can confirm the molecular ion peak (m/z 243.097 for C₁₀H₁₁BrO₂⁺) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III provides precise bond lengths and angles. For example, the C-Br bond length (~1.93 Å) and ester group geometry can distinguish between possible conformers. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in the bromination of Methyl 3-phenylpropanoate?
Methodological Answer: Radical bromination (via NBS/AIBN) proceeds through a chain mechanism, favoring allylic or tertiary positions. In contrast, electrophilic bromination (e.g., Br₂/FeBr₃) may target aromatic rings. Kinetic studies (e.g., UV-Vis monitoring) and DFT calculations can identify intermediates and transition states. Competing pathways are influenced by solvent polarity and temperature .
Q. How can stereochemical outcomes be controlled in derivatives of this compound?
Methodological Answer: Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) enables enantioselective substitution at the brominated carbon. Enzymatic resolution (e.g., lipases) of racemic mixtures is also effective. SC-XRD or chiral HPLC (e.g., Chiracel OD column) validates enantiomeric excess .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura or Negishi couplings. Parameters like Fukui indices identify electrophilic/nucleophilic sites. Solvent effects are incorporated via PCM models. Experimental validation via kinetic isotope effects (KIEs) corroborates computational predictions .
Q. How do contradictory data on thermodynamic stability of this compound isomers arise, and how can they be resolved?
Methodological Answer: Discrepancies may stem from solvent-dependent conformational equilibria or measurement techniques (e.g., DSC vs. computational ΔG). Variable-temperature NMR (VT-NMR) and van’t Hoff analysis quantify isomer populations. SC-XRD at multiple temperatures provides crystallographic evidence of dominant conformers .
Safety and Handling
Q. What protocols mitigate risks during handling of this compound?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/skin contact.
- Store at 2–8°C in amber glass to prevent light-induced degradation.
- Neutralize spills with sodium bicarbonate before disposal. Safety protocols align with GHS guidelines for brominated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
